molecular formula C16H21NO3 B4406163 2-[(2,6-dimethyl-1-piperidinyl)carbonyl]phenyl acetate

2-[(2,6-dimethyl-1-piperidinyl)carbonyl]phenyl acetate

Cat. No. B4406163
M. Wt: 275.34 g/mol
InChI Key: IVCMMOYEBOUQOM-UHFFFAOYSA-N
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Description

2-[(2,6-dimethyl-1-piperidinyl)carbonyl]phenyl acetate, also known as DMCPA, is a chemical compound that has shown potential in various scientific research applications.

Mechanism of Action

2-[(2,6-dimethyl-1-piperidinyl)carbonyl]phenyl acetate inhibits acetylcholinesterase by binding to the enzyme's active site, preventing it from breaking down acetylcholine. This leads to an increase in acetylcholine levels in the brain, which can improve cognitive function. This compound also has the ability to chelate metal ions, which can be useful in detecting and removing toxic metals from the body.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its ability to inhibit acetylcholinesterase and chelate metal ions, this compound has been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals. This compound has also been shown to have anti-inflammatory effects, which can help reduce the risk of chronic diseases such as cancer and heart disease.

Advantages and Limitations for Lab Experiments

2-[(2,6-dimethyl-1-piperidinyl)carbonyl]phenyl acetate has several advantages for lab experiments, including its ability to inhibit acetylcholinesterase and chelate metal ions, which can be useful in a variety of research applications. However, this compound also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 2-[(2,6-dimethyl-1-piperidinyl)carbonyl]phenyl acetate, including its potential as a therapeutic agent for treating Alzheimer's disease, its ability to inhibit the growth of cancer cells, and its potential as a fluorescent probe for detecting metal ions. Further research is also needed to fully understand its mechanism of action and to optimize its synthesis method for improved yield and purity.
In conclusion, this compound is a promising chemical compound that has shown potential in various scientific research applications. Its ability to inhibit acetylcholinesterase, chelate metal ions, and exhibit antioxidant and anti-inflammatory properties make it a valuable tool for researchers in a variety of fields. However, further research is needed to fully understand its mechanism of action and to optimize its synthesis method for improved yield and purity.

Scientific Research Applications

2-[(2,6-dimethyl-1-piperidinyl)carbonyl]phenyl acetate has been studied for its potential in various scientific research applications, including its use as a fluorescent probe for detecting metal ions, as well as its ability to inhibit the growth of cancer cells. This compound has also shown potential as a therapeutic agent for treating Alzheimer's disease, due to its ability to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.

properties

IUPAC Name

[2-(2,6-dimethylpiperidine-1-carbonyl)phenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-11-7-6-8-12(2)17(11)16(19)14-9-4-5-10-15(14)20-13(3)18/h4-5,9-12H,6-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVCMMOYEBOUQOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)C2=CC=CC=C2OC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.